molecular formula C18H14ClF2N3 B10911391 N-benzyl-4-(4-chlorophenyl)-6-(difluoromethyl)pyrimidin-2-amine

N-benzyl-4-(4-chlorophenyl)-6-(difluoromethyl)pyrimidin-2-amine

Cat. No.: B10911391
M. Wt: 345.8 g/mol
InChI Key: XSMMUZNBZOOEAS-UHFFFAOYSA-N
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Description

N-BENZYL-N-[4-(4-CHLOROPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE is a complex organic compound that features a benzyl group, a chlorophenyl group, and a difluoromethyl group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-N-[4-(4-CHLOROPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the reaction of 4-chlorobenzylamine with a difluoromethylated pyrimidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-N-[4-(4-CHLOROPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-BENZYL-N-[4-(4-CHLOROPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-BENZYL-N-[4-(4-CHLOROPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or modulating signaling pathways within cells. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-4-chloroaniline
  • N-Benzyl-4-chlorobenzamide

Uniqueness

N-BENZYL-N-[4-(4-CHLOROPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]AMINE is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in medicinal chemistry for the development of drug candidates with improved pharmacokinetic profiles .

Properties

Molecular Formula

C18H14ClF2N3

Molecular Weight

345.8 g/mol

IUPAC Name

N-benzyl-4-(4-chlorophenyl)-6-(difluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C18H14ClF2N3/c19-14-8-6-13(7-9-14)15-10-16(17(20)21)24-18(23-15)22-11-12-4-2-1-3-5-12/h1-10,17H,11H2,(H,22,23,24)

InChI Key

XSMMUZNBZOOEAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=CC(=N2)C(F)F)C3=CC=C(C=C3)Cl

Origin of Product

United States

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